

A Comparative Guide to OP-1074 and Next-Generation ERα Inhibitors

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Compound of Interest					
Compound Name:	OP-1074				
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **OP-1074**, a pure anti-estrogen and selective ERα degrader (PA-SERD), with a range of next-generation estrogen receptor alpha (ERα) inhibitors. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction to ERα Inhibitors in Breast Cancer Therapy

Estrogen receptor-alpha (ER α) is a key driver in the majority of breast cancers. Endocrine therapies that target the ER α signaling pathway are the cornerstone of treatment for ER-positive breast cancer. However, the efficacy of these therapies can be limited by the development of resistance. This has spurred the development of next-generation ER α inhibitors with improved mechanisms of action. These novel agents can be broadly categorized as:

 Selective Estrogen Receptor Modulators (SERMs): Such as tamoxifen, which act as antagonists in breast tissue but can have agonist effects in other tissues.



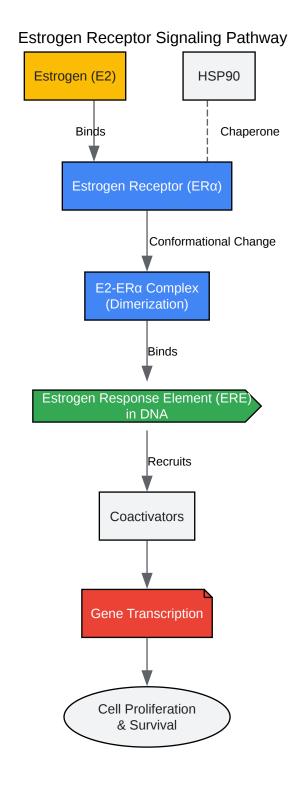
- Selective Estrogen Receptor Degraders (SERDs): These compounds, like fulvestrant, not only block the receptor but also induce its degradation.[1]
- Complete Estrogen Receptor Antagonists (CERANs): A newer class of drugs that aim to completely abolish ERα transcriptional activity.
- Proteolysis Targeting Chimeras (PROTACs): These molecules induce the degradation of ERα by hijacking the cell's natural protein disposal machinery.

This guide will focus on a comparative analysis of **OP-1074** against several promising next-generation oral SERDs and CERANs that are in various stages of preclinical and clinical development.

Mechanism of Action: A Visual Overview

The following diagrams illustrate the fundamental signaling pathway of the estrogen receptor and the mechanisms by which different classes of inhibitors disrupt this pathway.



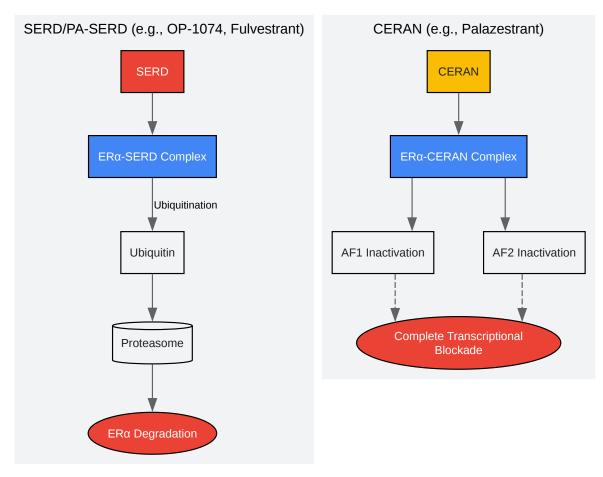


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A simplified diagram of the estrogen receptor signaling pathway.



Mechanisms of ERa Inhibitors



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Mechanisms of action for SERDs/PA-SERDs and CERANs.

Comparative Preclinical Data

The following tables summarize key in vitro and in vivo preclinical data for **OP-1074** and a selection of next-generation $ER\alpha$ inhibitors.

In Vitro Potency and Efficacy



Compoun d	Target	Assay	Cell Line	IC50 / EC50 (nM)	% ERα Degradati on (Concentr ation)	Referenc e(s)
OP-1074	ΕRα	E2- Stimulated Transcripti on	MCF-7	1.6	51% (100 nM)	[2]
ΕRβ	E2- Stimulated Transcripti on	-	3.2	-	[2]	
-	Cell Proliferatio n	MCF-7	6.3	-	[3]	_
-	Cell Proliferatio n	CAMA-1	9.2	-	[3]	
Fulvestrant	ERα	ER Binding	-	27	72% (100 nM)	[2]
Elacestrant	ΕRα	ER Binding	-	-	Complete degradatio n	[3]
Giredestra nt	ERα	ER Antagonist Activity	MCF-7	0.05	-	[4]
Camizestra nt	ERα	ER Degradatio n	-	-	Potent degradatio n	[5]
Imlunestra nt	ERα	-	-	-	-	[6]



Rintodestra nt	ERα	ER Degradatio n	-	-	Potent degradatio n	[7]
Palazestra nt (OP- 1250)	ΕRα	ER Binding	-	-	Comparabl e or superior to comparator s	[1]

In Vivo Efficacy in Xenograft Models

Compound	Xenograft Model	Dosing	Outcome	Reference(s)
OP-1074	Tamoxifen- resistant MCF-7	100 mg/kg, oral, twice daily	Efficacious in shrinking tumors	[2]
Elacestrant	MCF-7	-	Greater tumor growth inhibition than tamoxifen and fulvestrant	[3]
Giredestrant	Wild-type and ESR1-mutant	-	Potent efficacy	[8]
Camizestrant	ESR1-wild-type and mutant PDX	3 mg/kg (WT), 10 mg/kg (mutant)	Maximal anti- tumor effect	[9]
Imlunestrant	Wild-type and ESR1-mutant	-	Potent efficacy	[8]
Rintodestrant	MCF-7	Dose-dependent	Repression of tumor growth	[2]
Palazestrant (OP-1250)	Intracranial	10 mg/kg	Tumor shrinkage and prolonged survival	[1]

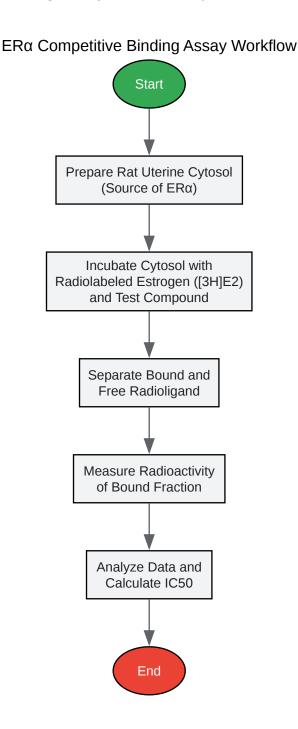
Experimental Protocols



Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

ERα Competitive Binding Assay

This assay determines the binding affinity of a test compound to the estrogen receptor.



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Workflow for an ERa competitive binding assay.

Protocol:

- Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to release the cytosolic fraction containing ERα.[10]
- Incubation: The cytosol is incubated with a constant concentration of radiolabeled 17βestradiol ([³H]E2) and varying concentrations of the test compound.
- Separation: Unbound radioligand is separated from the receptor-bound radioligand, typically using a hydroxylapatite or charcoal-dextran method.
- Measurement: The radioactivity of the receptor-bound fraction is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]E2 is determined as the IC50 value.

ERE-Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to inhibit estrogen-induced gene transcription.

Protocol:

- Cell Culture and Transfection: A suitable cell line (e.g., MCF-7) is transiently transfected with a plasmid containing an estrogen response element (ERE) linked to a luciferase reporter gene.[11][12] A co-transfection with a Renilla luciferase plasmid can be used for normalization.[13]
- Treatment: Transfected cells are treated with a known concentration of estradiol to induce luciferase expression, along with varying concentrations of the test compound.
- Cell Lysis and Luciferase Measurement: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.



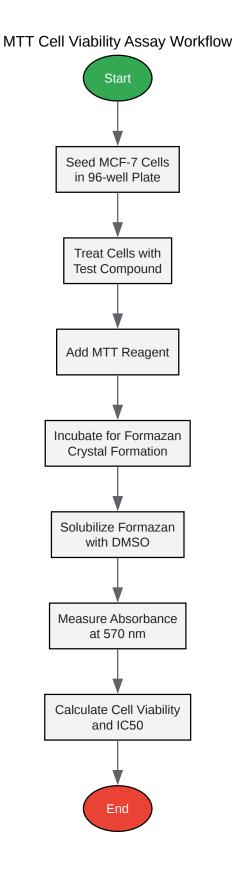


• Data Analysis: The inhibition of estradiol-induced luciferase activity by the test compound is calculated to determine its IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a compound on cell proliferation and viability.





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Workflow for an MTT cell viability assay.



Protocol:

- Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 8 x 10³ cells per well and allowed to attach overnight.[3]
- Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).[3]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved using a solubilizing agent such as DMSO.[3]
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

ERα Degradation Assay (Western Blot)

This assay quantifies the reduction in ER α protein levels following treatment with a SERD.

Protocol:

- Cell Treatment and Lysis: MCF-7 cells are treated with the test compound for a specified duration. The cells are then lysed to extract total protein.
- Protein Quantification: The protein concentration of each lysate is determined using a standard method like the BCA assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.
- Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.



 Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the percentage of ERα degradation relative to a loading control (e.g., β-actin).

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Protocol:

- Estrogen Supplementation: Ovariectomized immunodeficient mice (e.g., nude mice) are implanted with a 17β-estradiol pellet to support the growth of estrogen-dependent tumors.
 [14]
- Cell Implantation: MCF-7 cells are suspended in a suitable medium and injected subcutaneously into the flank of the mice.[14]
- Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered according to the desired dosing regimen.
- Tumor Measurement: Tumor volume is measured regularly using calipers.
- Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

The landscape of ER α -targeted therapies is rapidly evolving, with a diverse pipeline of next-generation inhibitors demonstrating promising preclinical and clinical activity. **OP-1074**, as a pure anti-estrogen and selective ER α degrader, shows potent anti-proliferative and tumor-regressing effects, particularly in models of tamoxifen resistance. The comparative data presented in this guide highlight the distinct profiles of various next-generation SERDs and CERANs, each with the potential to overcome the limitations of current endocrine therapies. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and future ER α inhibitors, ultimately aiding in the development of more effective treatments for ER-positive breast cancer.



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